3-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol
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Overview
Description
3-METHYL-1-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-4-[2-(TRIFLUOROMETHYL)PHENYL]-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes multiple nitrogen-containing rings and a trifluoromethyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-1-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-4-[2-(TRIFLUOROMETHYL)PHENYL]-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves multiple steps, starting from readily available precursors. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethyl sulfoxide or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-METHYL-1-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-4-[2-(TRIFLUOROMETHYL)PHENYL]-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-METHYL-1-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-4-[2-(TRIFLUOROMETHYL)PHENYL]-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antibacterial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-METHYL-1-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-4-[2-(TRIFLUOROMETHYL)PHENYL]-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can lead to various biological effects, including the inhibition of cell proliferation or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- **3-METHYL-1-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-4-[2-(TRIFLUOROMETHYL)PHENYL]-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE
- N-METHYL-N- [3- (3-METHYL [1,2,4]TRIAZOLO [4,3-B]PYRIDAZIN-6-YL)PHENYL]ACETAMIDE
Uniqueness
The uniqueness of 3-METHYL-1-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-4-[2-(TRIFLUOROMETHYL)PHENYL]-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE lies in its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and biological activity . The presence of the trifluoromethyl group, in particular, enhances its lipophilicity and metabolic stability .
Properties
Molecular Formula |
C19H14F3N7O |
---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
3-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-[2-(trifluoromethyl)phenyl]-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C19H14F3N7O/c1-10-17-12(11-4-2-3-5-13(11)19(20,21)22)8-16(30)24-18(17)29(26-10)15-7-6-14-25-23-9-28(14)27-15/h2-7,9,12H,8H2,1H3,(H,24,30) |
InChI Key |
GVARJPZUUYUBJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(CC(=O)N2)C3=CC=CC=C3C(F)(F)F)C4=NN5C=NN=C5C=C4 |
Origin of Product |
United States |
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